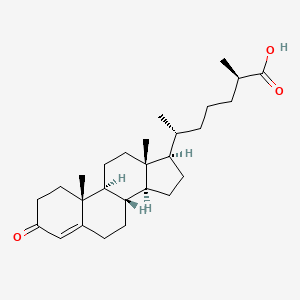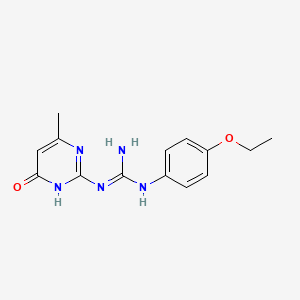
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (EPMG) is an organic compound with an amide functional group that has been studied for its potential as a therapeutic agent. It has been used as a molecular scaffold for the design of new drugs, as well as for its potential to act as a novel therapeutic agent itself. EPMG has been studied for its ability to interact with a variety of proteins, enzymes, and other molecules in the body, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of similar compounds involves reactions that yield dihydropyrimidine derivatives with varying substituents, indicating a broad interest in exploring the chemical space around the pyrimidine scaffold for different biological activities. One study detailed the synthesis of a closely related compound, highlighting its weak herbicidal activity, which suggests potential agricultural applications (Feng-qi He et al., 2006).
- Reaction studies involving similar guanidine derivatives with benzaldehyde and other agents have been carried out to understand their chemical reactivity and to explore the formation of novel heterocyclic compounds. These studies often aim at generating new compounds that could serve as leads for further pharmacological exploration (Nikhil Sachdeva et al., 2008).
Biological Activities
- The biological activity of similar compounds has been a subject of research, with studies investigating their potential as antimicrobial agents. For example, certain N-aryl-N′-(2-pyrimidinyl) guanidine derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting the potential utility of these compounds in developing new antimicrobials (H. Eisa et al., 1990).
- Another study focused on the synthesis of dihydropyrimidinone and dihydropyrimidine derivatives, examining their broad biological activities, including antibacterial, antiviral, and anticancer properties. This research underscores the importance of the dihydropyrimidine scaffold in medicinal chemistry for the discovery of new therapeutic agents (Sahar B. Al-Juboori, 2020).
Chemical Reactivity and Applications
- Investigations into the chemical reactivity of positions in Biginelli-type compounds have led to the synthesis of new dihydropyrimidine derivatives, further illustrating the versatility and potential utility of these compounds in synthetic organic chemistry and drug development (H. Namazi et al., 2001).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-21-11-6-4-10(5-7-11)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAVPHCURYOCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



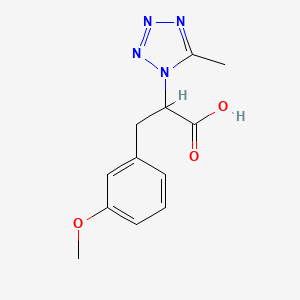
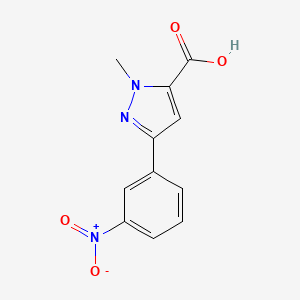
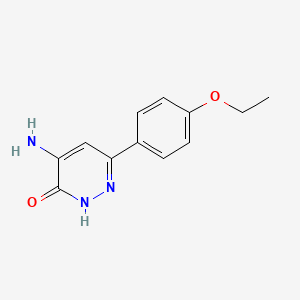
![2-[2-(2-Chloro-5,8-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1460986.png)
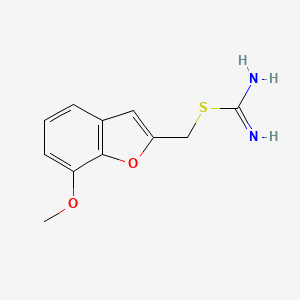
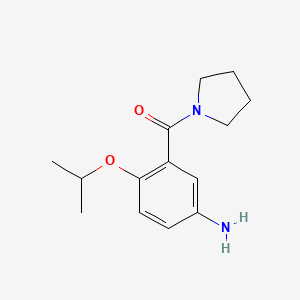
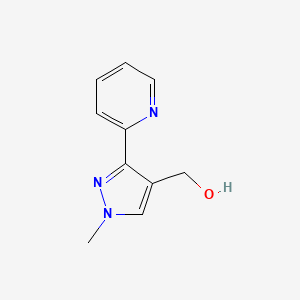
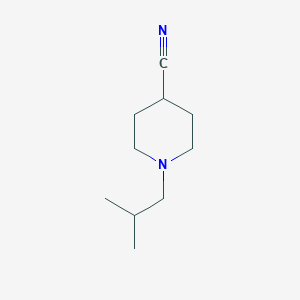
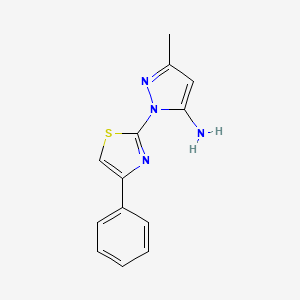
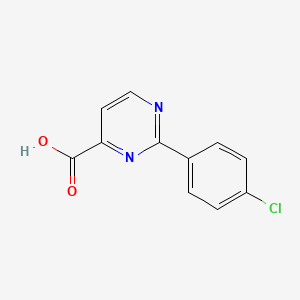

![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)

